

Confirming the Structure of Cyclo(Tyr-Gly) with 2D NMR: A Comparative Guide

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Compound of Interest

Compound Name: Cyclo(Tyr-Gly)

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This guide provides a comprehensive overview of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of the cyclic dipeptide **Cyclo(Tyr-Gly)**. We present a detailed comparison of 2D NMR with other common analytical techniques, supported by representative experimental data and protocols.

Structural Elucidation of Cyclo(Tyr-Gly) using 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the covalent structure and spatial arrangement of atoms within a molecule in solution. For a cyclic dipeptide like **Cyclo(Tyr-Gly)**, a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, is employed to unambiguously assign all proton and carbon signals and to confirm the connectivity and conformation of the molecule.

The following tables summarize the expected ^1H and ^{13}C chemical shifts and key 2D NMR correlations for Cyclo(L-Tyr-L-Gly). This data is representative and serves to illustrate the application of 2D NMR for structural confirmation. Actual chemical shifts may vary based on experimental conditions such as solvent and temperature.

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts for Cyclo(L-Tyr-L-Gly) in DMSO- d_6

Atom Name	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Tyrosine Residue		
NH	~8.2 (s)	-
α-CH	~4.1 (t, J ≈ 4 Hz)	~55.0
β-CH ₂	~2.8 (dd, J ≈ 14, 4 Hz), ~3.0 (dd, J ≈ 14, 4 Hz)	~36.5
Aromatic C-H (2,6)	~7.0 (d, J ≈ 8 Hz)	~130.0
Aromatic C-H (3,5)	~6.7 (d, J ≈ 8 Hz)	~115.0
Aromatic C-1	-	~127.0
Aromatic C-4 (C-OH)	-	~156.0
Phenolic OH	~9.2 (s)	-
Carbonyl C=O	-	~166.0
Glycine Residue		
NH	~7.9 (s)	-
α-CH ₂	~3.5 (s)	~43.0
Carbonyl C=O	-	~167.0

Table 2: Key 2D NMR Correlations for Structural Confirmation of Cyclo(L-Tyr-L-Gly)

Experiment	Observed Correlations	Structural Information Confirmed
COSY	$\alpha\text{-CH (Tyr)} \leftrightarrow \beta\text{-CH}_2 \text{ (Tyr)}$	Confirms the Tyr spin system.
Aromatic C-H (2,6) \leftrightarrow Aromatic C-H (3,5)	Confirms connectivity within the tyrosine aromatic ring.	
HSQC	$\alpha\text{-CH (Tyr)} \leftrightarrow \alpha\text{-C (Tyr)}$	Assigns the proton and carbon of the Tyr α -position.
$\beta\text{-CH}_2 \text{ (Tyr)} \leftrightarrow \beta\text{-C (Tyr)}$	Assigns the protons and carbon of the Tyr β -position.	
$\alpha\text{-CH}_2 \text{ (Gly)} \leftrightarrow \alpha\text{-C (Gly)}$	Assigns the protons and carbon of the Gly α -position.	
Aromatic C-H \leftrightarrow Aromatic C	Assigns the aromatic protons to their respective carbons.	
HMBC	$\alpha\text{-CH (Tyr)} \leftrightarrow \text{C=O (Tyr), C=O (Gly)}$	Confirms the peptide bond between Tyr and Gly.
$\beta\text{-CH}_2 \text{ (Tyr)} \leftrightarrow \alpha\text{-C (Tyr), Aromatic C-1 (Tyr)}$	Confirms connectivity of the Tyr side chain.	
$\alpha\text{-CH}_2 \text{ (Gly)} \leftrightarrow \text{C=O (Gly), C=O (Tyr)}$	Confirms the peptide bond between Gly and Tyr.	
$\text{NH (Tyr)} \leftrightarrow \text{C=O (Gly), } \alpha\text{-C (Tyr)}$	Provides further evidence for the peptide linkage.	
$\text{NH (Gly)} \leftrightarrow \text{C=O (Tyr), } \alpha\text{-C (Gly)}$	Provides further evidence for the peptide linkage.	
NOESY/ROESY	$\alpha\text{-CH (Tyr)} \leftrightarrow \alpha\text{-CH}_2 \text{ (Gly)}$	Indicates spatial proximity, confirming the cyclic structure.
$\alpha\text{-CH (Tyr)} \leftrightarrow \text{NH (Gly)}$	Provides information on the peptide backbone conformation.	

β -CH ₂ (Tyr) ↔ Aromatic C-H (2,6)	Confirms the side-chain conformation of Tyrosine.
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Comparison with Other Structural Elucidation Techniques

While 2D NMR is a cornerstone for determining the solution-state structure of cyclic peptides, other techniques provide complementary information.

Table 3: Comparison of 2D NMR with Alternative Structural Elucidation Methods

Technique	Information Provided	Advantages	Limitations
2D NMR Spectroscopy	Detailed atomic connectivity, solution-state conformation, and dynamics.	Non-destructive, provides information on the molecule's structure in a biologically relevant state (solution).	Requires relatively high sample concentrations, larger molecules can lead to spectral complexity and signal overlap.
X-Ray Crystallography	Precise three-dimensional atomic coordinates in the solid state. [1]	Provides high-resolution structural data.	Requires the growth of high-quality single crystals, the solid-state conformation may not represent the solution-state structure.
Mass Spectrometry	Molecular weight and fragmentation patterns, which can infer the amino acid sequence. [2]	High sensitivity, requires very small amounts of sample.	Does not provide information on the three-dimensional structure or stereochemistry.

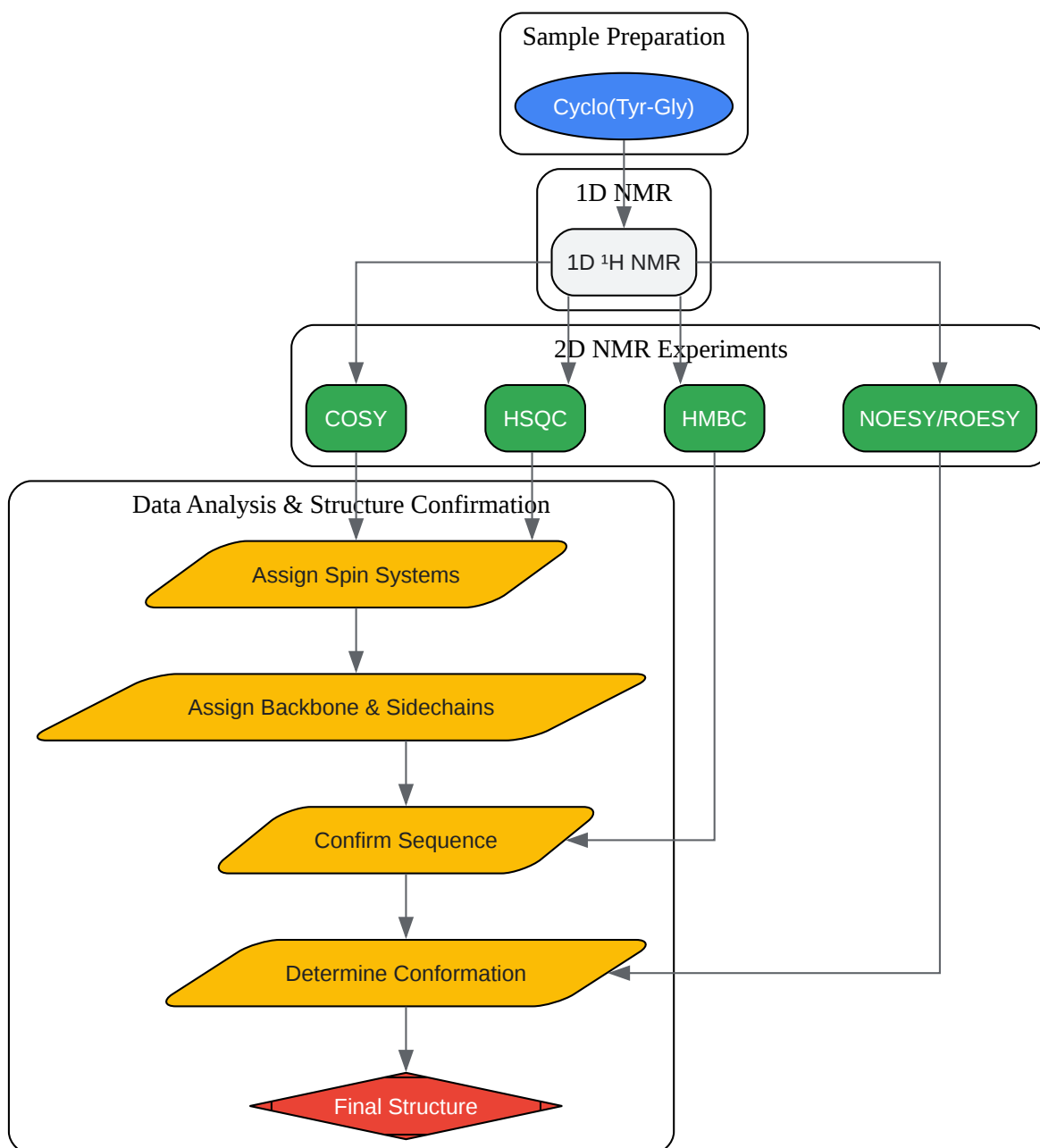
Experimental Protocols for 2D NMR

The following are generalized protocols for the key 2D NMR experiments used in the structural elucidation of **Cyclo(Tyr-Gly)**.

- Dissolve 5-10 mg of **Cyclo(Tyr-Gly)** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Purpose: To obtain a preliminary overview of the proton signals and to optimize parameters for 2D experiments.
- Protocol: Acquire a standard 1D ¹H NMR spectrum.
- Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.
[\[3\]](#)[\[4\]](#)
- Protocol: A standard COSY experiment is performed to establish the proton-proton spin systems of the tyrosine and glycine residues.
- Purpose: To correlate protons with their directly attached carbons.[\[3\]](#)
- Protocol: An HSQC experiment is run to link the assigned protons to their corresponding carbon atoms.
- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[\[3\]](#)
- Protocol: An HMBC experiment is crucial for identifying the connectivity across the peptide bonds by observing correlations between the α-protons and the carbonyl carbons of the adjacent amino acid.
- Purpose: To identify protons that are close in space (through-space correlations), providing information about the molecule's conformation.
- Protocol: A NOESY or ROESY experiment is performed to detect spatial proximities, which are essential for confirming the cyclic nature of the peptide and determining the conformation of the peptide backbone and the tyrosine side chain.

Mandatory Visualization: Experimental Workflow and Biological Context

The following diagram illustrates the logical workflow for confirming the structure of **Cyclo(Tyr-Gly)** using a series of 2D NMR experiments.



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